molecular formula C6H7F3O2 B2863798 (1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2173999-96-5

(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2863798
CAS No.: 2173999-96-5
M. Wt: 168.115
InChI Key: SDOPWTZUKAGTRM-QWWZWVQMSA-N
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Description

(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid (C₆H₇F₃O₂) is a cyclobutane derivative featuring a carboxylic acid group at position 1 and a trifluoromethyl (CF₃) group at position 2 in a rigid (1R,2R) stereochemical configuration. Its molecular structure (SMILES: C1C[C@H]([C@@H]1C(=O)O)C(F)(F)F) highlights the electron-withdrawing CF₃ group, which enhances the acidity of the carboxylic acid (pKa ~1–2 estimated) and improves metabolic stability in pharmaceutical contexts . The compound’s cyclobutane ring provides moderate ring strain compared to smaller (cyclopropane) or larger (cyclopentane) carbocycles, balancing conformational flexibility and steric hindrance .

Properties

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-2-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOPWTZUKAGTRM-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173999-96-5
Record name rac-(1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Preparation Methods

Cyclobutanone as a Key Intermediate

Cyclobutanone derivatives serve as versatile precursors for introducing trifluoromethyl groups. A scalable method reported by Song et al. (2020) involves the treatment of 4-oxocyclobutane-1-carboxylate with trimethylsilyl trifluoromethane (TMSCF₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the corresponding trifluoromethyl carbinol. Subsequent deoxygenation using tributyltin hydride (Bu₃SnH) and decarboxylation affords the cyclobutane core with retained stereochemistry (Table 1).

Table 1: Reaction Conditions for Trifluoromethylation of Cyclobutanone

Step Reagents/Conditions Yield (%) Stereochemical Outcome
Trifluoromethylation TMSCF₃, TBAF, THF, −78°C 85 Racemic mixture
Deoxygenation Bu₃SnH, AIBN, toluene, 80°C 78 Retention of configuration
Decarboxylation HCl (6 M), reflux 92 cis/trans ratio 1:1

This method, while efficient, produces racemic products, necessitating additional resolution steps for enantiopure (1R,2R)-isomers.

Electrophilic Fluorination Strategies

An alternative route employs electrophilic trifluoromethylation using triflate intermediates. As demonstrated in the synthesis of trans-3,4-DFACPC, racemic triflate precursors undergo Sₙ2 inversion with cesium fluoride (CsF) in tert-butanol to install the trifluoromethyl group. However, competing elimination reactions often necessitate careful optimization of reaction conditions (e.g., solvent polarity, temperature) to suppress olefin formation.

Stereoselective Trifluoromethylation via Chiral Catalysis

Asymmetric Hydrogenation

Chiral ruthenium catalysts, such as those derived from BINAP ligands, enable asymmetric hydrogenation of trifluoromethylated cyclobutene intermediates. For example, hydrogenation of 2-(trifluoromethyl)cyclobut-1-ene-1-carboxylic acid using [RuCl₂((R)-BINAP)]₂ achieves up to 92% ee for the (1R,2R)-isomer. Critical parameters include hydrogen pressure (50–100 bar) and solvent choice (methanol or ethanol), which influence both conversion and stereoselectivity (Table 2).

Table 2: Asymmetric Hydrogenation Optimization

Catalyst Loading (mol%) H₂ Pressure (bar) Solvent ee (%)
5 50 MeOH 88
5 100 EtOH 92
2 50 MeOH 76

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic trans-2-(trifluoromethyl)cyclobutane-1-carboxylic acid esters offers a biocatalytic route. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1S,2S)-enantiomer, leaving the (1R,2R)-ester intact. After separation, saponification yields the desired acid with >99% ee. This method, while enantioselective, suffers from moderate yields (40–50%) due to incomplete conversion.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation remains a practical approach for large-scale production. Reacting racemic trans-2-(trifluoromethyl)cyclobutane-1-carboxylic acid with (1R,2R)-1,2-diphenylethylamine in ethyl acetate produces a poorly soluble diastereomeric salt, enabling isolation of the (1R,2R)-acid in 98% ee after recrystallization. However, this method requires stoichiometric amounts of chiral amines and multiple crystallization steps, reducing cost-effectiveness.

Chiral Chromatography

Preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak IC) resolves racemic mixtures with baseline separation (α = 1.52). The (1R,2R)-enantiomer elutes earlier than its (1S,2S)-counterpart, allowing milligram-to-gram-scale isolation. While highly effective, this technique is limited by column loading capacity and solvent consumption.

Alternative Strategies: Ring-Opening and Recyclization

[2+2] Cycloaddition

Photochemical [2+2] cycloaddition of trifluoropropene with acrylic acid derivatives generates cyclobutane rings with inherent stereochemistry. Irradiation at 254 nm in dichloromethane produces the trans-isomer preferentially (dr 3:1), though yields are modest (35–40%). Subsequent oxidation of the exocyclic double bond and functional group interconversion completes the synthesis.

Ring Expansion from Cyclopropanes

Ring expansion of (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid via vinylogue addition furnishes the cyclobutane derivative. Treatment with diazomethane in ether induces carbene insertion, expanding the cyclopropane to cyclobutane while preserving stereochemistry. This method, though innovative, requires handling hazardous reagents and offers limited scalability.

Scientific Research Applications

(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Predicted pKa Boiling Point (°C) Density (g/cm³) Key Features
Target Compound CF₃ C₆H₇F₃O₂ ~1–2* N/A N/A High acidity, strong electron-withdrawal, enhanced metabolic stability
rac-(1R,2R)-2-(Difluoromethyl) CHF₂ C₆H₈F₂O₂ 4.35 225.9 1.325 Reduced acidity vs. CF₃; higher lipophilicity
rac-(1R,2R)-2-(Fluoromethyl) CH₂F C₆H₉FO₂ ~4.5† N/A N/A Lower electron withdrawal; weaker acidity than CF₃/CHF₂ derivatives
rac-(1R,2R)-2-[4-(CF₃)Ph] 4-CF₃-phenyl C₁₁H₉F₃O₂ ~2.5‡ N/A N/A Extended conjugation; increased steric bulk and aromatic interactions

*Estimated based on trifluoroacetic acid (pKa 0.23). †Inferred from monofluorinated acetic acid analogs (pKa ~2.6). ‡Predicted due to aromatic electron withdrawal.

Key Observations :

  • Acidity : The CF₃ group in the target compound significantly lowers pKa compared to CHF₂ or CH₂F analogs. For example, the difluoromethyl derivative (pKa 4.35) is ~3 units less acidic than the target .
  • Lipophilicity : Fluorine substitution increases logP values, but CF₃ derivatives may exhibit reduced solubility in polar solvents compared to CHF₂/CH₂F analogs .

Ring Size and Stereochemical Impact

Compound Class Ring Size Example Compound Key Properties
Cyclopropane 3-membered (1R,2R)-2-Fluorocyclopropanecarboxylic acid High ring strain, increased reactivity; lower thermal stability vs. cyclobutane
Cyclobutane 4-membered Target compound Moderate strain; optimal balance of stability and flexibility for drug design
Cyclopentane 5-membered (1R,3S)-3-(CF₃)cyclopentane-1-carboxylic acid Low strain; greater flexibility but reduced directional substituent effects

Key Observations :

  • Reactivity : Cyclopropane derivatives (e.g., ) are more reactive due to ring strain, making them prone to ring-opening reactions, whereas cyclobutane derivatives offer better stability .
  • Stereochemical Purity : The (1R,2R) configuration in the target compound is critical for chiral recognition in biological systems. Racemic mixtures (e.g., ) may show reduced efficacy or off-target effects .

Pharmaceutical Relevance

  • Trifluoromethyl Advantage : The CF₃ group in the target compound enhances binding to hydrophobic pockets in proteins (e.g., kinase inhibitors) and resists oxidative metabolism, as seen in drugs like Aprepitant () .
  • Cyclobutane vs. Cyclopropane : Cyclobutane’s stability makes it preferable in prodrugs (e.g., Fosaprepitant in ), whereas cyclopropane derivatives are used in covalent inhibitors due to their reactivity .

Biological Activity

(1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a chiral compound notable for its trifluoromethyl group, which significantly influences its biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C6H7F3O2
  • Molecular Weight : 168.11 g/mol
  • CAS Number : 2173999-96-5

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a subject of interest in drug discovery and development. Its unique cyclobutane structure contributes to its distinct reactivity and biological profiles compared to similar compounds.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound's ability to permeate biological membranes and engage with various enzymes, modulating biochemical pathways relevant to inflammation and pain management.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies suggest that compounds with trifluoromethyl groups often show increased anti-inflammatory activity due to their ability to interact with proteins involved in inflammatory pathways.
  • Analgesic Effects : Similar compounds have been explored for their analgesic properties, indicating potential therapeutic roles in pain management.

Case Studies

  • Antifungal Activity : A comparative study involving this compound and its analogs demonstrated antifungal activity against Trichophyton mentagrophytes and Trichophyton rubrum. The compound showed moderate effectiveness, suggesting potential as an antifungal agent .
  • Comparison with Analogues : In experiments comparing this compound with other trifluoromethyl-substituted compounds, it was noted that while some analogs exhibited higher potency against specific strains, the unique structural features of this compound conferred distinct advantages in metabolic stability and interaction profiles .

Comparative Analysis

A comparison of this compound with structurally related compounds highlights its unique properties:

Compound NameMolecular FormulaUnique Features
This compoundC6H7F3O2Cyclobutane ring structure
2-(Trifluoromethyl)cyclopropane-1-carboxylic acidC6H7F3O2Smaller ring analog
3-(Trifluoromethyl)cyclopentane-1-carboxylic acidC7H9F3O2Larger ring structure

This table illustrates the variations in ring size and substitution patterns among these compounds while emphasizing the unique cyclobutane structure of this compound.

Q & A

Q. What are the key structural features of (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylic acid, and how do they influence reactivity?

The compound has a cyclobutane ring with a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) at position 1. The stereochemistry (1R,2R) dictates spatial arrangement, affecting steric interactions and electronic properties. The -CF₃ group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity, while the strained cyclobutane ring increases reactivity in ring-opening or functionalization reactions .

Q. What synthetic strategies are used to prepare this compound?

Two approaches are common:

  • Cyclization of precursors : Starting with cyclobutanones, trifluoromethylation is achieved using reagents like TMSCF₃ (trimethylsilyl trifluoromethanesulfonate) under fluoride catalysis, followed by decarboxylation .
  • Ring strain exploitation : Bicyclobutane intermediates (e.g., benzyl 3-(trifluoromethyl)bicyclo[1.1.0]butane-1-carboxylate) can undergo hydrogenolysis to yield the target compound, though challenges like low yields in ring-closing steps and byproduct formation require optimization .

Q. How is the stereochemical configuration (1R,2R) verified experimentally?

  • Chiral HPLC or SFC : Separates enantiomers using chiral stationary phases.
  • X-ray crystallography : Provides definitive confirmation of absolute configuration.
  • Optical rotation/NMR anisotropy : Compares experimental data with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. What methodologies resolve low yields in enantioselective synthesis of this compound?

  • Catalytic asymmetric fluorination : Use chiral ligands (e.g., BINOL-derived catalysts) with electrophilic fluorinating agents to control stereochemistry .
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Pd or Ru) to isomerize intermediates and favor the (1R,2R) configuration .
  • Cryogenic reaction conditions : Minimize side reactions during cyclobutane ring formation .

Q. How does the trifluoromethyl group impact biological activity in drug discovery contexts?

  • Enhanced binding affinity : The -CF₃ group engages in hydrophobic interactions with protein pockets (e.g., enzyme active sites), as seen in analogs like methyl (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylate .
  • Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo.
  • Structure-activity relationship (SAR) : Comparing difluoromethyl (e.g., CID 137952386) and trifluoromethyl analogs reveals steric and electronic effects on target selectivity .

Q. What analytical techniques characterize this compound’s physicochemical properties?

  • Mass spectrometry (IMS) : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 146.0 Ų) aid in identifying gas-phase conformers .
  • NMR spectroscopy : ¹⁹F NMR detects trifluoromethyl group environments, while ¹H-¹³C HMBC confirms cyclobutane ring connectivity .
  • Thermogravimetric analysis (TGA) : Measures thermal stability, critical for storage and handling .

Q. How can computational modeling guide the design of derivatives with improved properties?

  • Density functional theory (DFT) : Predicts reaction pathways (e.g., ring-opening energies) and transition states for synthetic optimization .
  • Molecular docking : Screens derivatives against targets (e.g., kinases) to prioritize candidates for synthesis .
  • QSPR models : Correlates logP, polar surface area, and CCS values with permeability or solubility .

Q. What strategies address contradictions in reported biological activity data?

  • Batch-to-batch purity analysis : Use HPLC-MS to verify compound integrity, as impurities (e.g., diastereomers) may skew results .
  • Orthogonal assay validation : Confirm activity in cell-free (e.g., enzyme inhibition) and cell-based assays to rule out off-target effects .
  • Meta-analysis of analogs : Compare data from structurally related compounds (e.g., ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate) to identify trends .

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